molecular formula C6H7Br2NO B1586653 2-Bromomethyl-3-hydroxypyridine hydrobromide CAS No. 87440-88-8

2-Bromomethyl-3-hydroxypyridine hydrobromide

Cat. No. B1586653
CAS RN: 87440-88-8
M. Wt: 268.93 g/mol
InChI Key: YEZLFBCEZYSGQC-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-hydroxypyridine hydrobromide is a pyridine derivative . It has a molecular formula of C6H6BrNO·HBr and a molecular weight of 268.93 . It is used for research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(bromomethyl)-3-pyridinol hydrobromide . The InChI code is 1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H and the InChI key is YEZLFBCEZYSGQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is white to pink to orange-brown in color and appears as a powder or crystals . It should be stored at a temperature of 28°C .

Scientific Research Applications

Bromination Studies

Research by Hertog, Schepman, Bruyn, and Thysse (2010) describes methods for preparing bromoderivatives of 3-hydroxypyridine, including 2,4,6-Tribromo-3-hydroxypyridine and 2,6-dibromo-3-hydroxypyridine. These derivatives are obtained by brominating 3-hydroxypyridine in aqueous solutions or using pyridine as a solvent. This study contributes to the understanding of bromination reactions relevant to 2-bromomethyl-3-hydroxypyridine hydrobromide (Hertog, Schepman, Bruyn, & Thysse, 2010).

Synthesis and Derivative Studies

Smirnov, Kuz’min, and Kuznetsov (2005) investigated the aminomethylation of 3-hydroxy pyridines, leading to the formation of bromomethyl derivatives. This process highlights a method of synthesizing compounds related to this compound (Smirnov, Kuz’min, & Kuznetsov, 2005).

Polymerization Studies

Monmoton, Lefebvre, and Fradet (2008) focused on the polymerization of bromomethylpyridine hydrobromides, which includes compounds similar to this compound. Their research provides insight into the reactivity of these compounds in polymerization reactions, useful in material science (Monmoton, Lefebvre, & Fradet, 2008).

N- and O-arylation Studies

Altman and Buchwald (2007) conducted research on the N- and O-arylation of hydroxypyridines, a category that includes this compound. Their findings contribute to the broader understanding of chemical reactions involving hydroxypyridine derivatives (Altman & Buchwald, 2007).

Formation and Reactivity Studies

Wibaut, Haayman, and Dijk (2010) explored the formation of hydroxypyridine derivatives through the action of acids on dibromopyridine, which is pertinent to understanding the reactivity and formation pathways of this compound (Wibaut, Haayman, & Dijk, 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-(bromomethyl)pyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZLFBCEZYSGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385169
Record name 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87440-88-8
Record name 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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